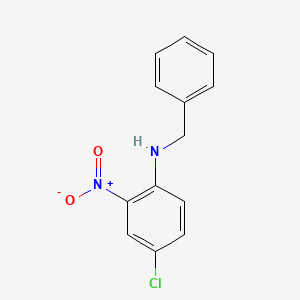

N-benzyl-4-chloro-2-nitroaniline

Descripción general

Descripción

N-benzyl-4-chloro-2-nitroaniline: is an organic compound with the molecular formula C13H11ClN2O2 . It is characterized by the presence of a benzyl group attached to a 4-chloro-2-nitroaniline core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-chloro-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of chlorobenzene to produce 4-chloro-2-nitroaniline, followed by a benzylation reaction. The nitration step involves treating chlorobenzene with nitric acid, resulting in a mixture of 2-nitro and 4-nitro derivatives, which are then separated . The benzylation step can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration and benzylation reactions, with careful control of reaction conditions to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-benzyl-4-chloro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Strong nucleophiles such as hydroxide, methoxide, and amide are used for substitution reactions.

Major Products Formed:

Reduction: 4-chloro-2-nitroaniline is converted to 4-chloro-2-aminobenzene.

Substitution: Products include 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

N-benzyl-4-chloro-2-nitroaniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes, pigments, and pharmaceuticals due to its unique chemical structure, which allows for multiple functional group transformations. The compound can undergo various reactions, including reduction and substitution, leading to the formation of important derivatives such as 4-nitrophenol and 4-nitroaniline .

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This property makes it a candidate for further studies in drug development aimed at treating infections .

Anticancer Research

The compound's derivatives are also being investigated for potential anticancer properties. Studies have shown that certain nitroaniline compounds can induce apoptosis in cancer cells, making them valuable in the search for new cancer therapies .

Electro-Optical Applications

Liquid Crystal Displays

this compound has been studied for its electro-optical effects when doped into liquid crystal (LC) mixtures. Research shows that doping with this compound decreases the threshold voltage required for LC devices and enhances their response times significantly. This application is particularly relevant for developing faster and more efficient display technologies .

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is used in the manufacture of various dyes and pigments. Its ability to undergo electrophilic substitution reactions allows it to be modified into a wide range of colorants suitable for textiles and plastics .

Environmental Impact and Safety

Toxicological Studies

Toxicokinetic studies have shown that this compound is rapidly absorbed and metabolized in biological systems, raising concerns about its potential toxicity. While it has been found to be non-mutagenic in certain assays, its metabolites may pose risks due to their reactive nature . Ongoing research aims to better understand the environmental impact of this compound and its degradation products.

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for producing dyes, pigments, and pharmaceuticals |

| Antimicrobial Research | Exhibits activity against various bacterial strains; potential for drug development |

| Anticancer Research | Investigated for inducing apoptosis in cancer cells |

| Electro-Optical Devices | Enhances performance of liquid crystal displays by reducing threshold voltage and improving response |

| Industrial Production | Used in manufacturing dyes and pigments |

| Toxicological Studies | Rapid metabolism raises concerns about toxicity; non-mutagenic but metabolites may be reactive |

Mecanismo De Acción

The mechanism of action of N-benzyl-4-chloro-2-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparación Con Compuestos Similares

4-chloro-2-nitroaniline: Shares the core structure but lacks the benzyl group.

N-benzyl-2-methyl-4-nitroaniline: Similar structure with a methyl group instead of a chloro group.

2-chloro-4-nitroaniline: Similar structure but with the chloro and nitro groups in different positions.

Uniqueness: N-benzyl-4-chloro-2-nitroaniline is unique due to the presence of both the benzyl and chloro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields .

Actividad Biológica

N-benzyl-4-chloro-2-nitroaniline (NBCA) is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article aims to explore its biological properties, mechanisms of action, and potential applications based on a review of diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C13H11ClN2O2

- Molecular Weight : 250.69 g/mol

- CAS Number : 10066-18-9

NBCA is characterized by the presence of a benzyl group, a chloro group, and a nitro group, which contribute to its unique chemical reactivity and biological properties.

Target of Action

NBCA and its derivatives are known to interact with various biological targets, including enzymes involved in metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids and proteins.

Mode of Action

The compound is known to undergo several chemical reactions:

- Reduction : The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

- Substitution : The chloro group can be replaced by nucleophiles such as hydroxide or amide groups, leading to various derivatives like 4-nitrophenol.

These transformations can affect multiple biochemical pathways, influencing cellular processes.

Antimicrobial Properties

Research indicates that NBCA exhibits antimicrobial activity against various bacterial strains. Its derivatives have been studied for their potential as antibacterial agents. For instance, compounds derived from NBCA have shown effectiveness against Gram-positive bacteria, suggesting possible applications in treating infections .

Anticancer Activity

Studies have explored the anticancer potential of NBCA and its derivatives. Research indicates that certain nitroaniline compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

Acute Toxicity

In toxicity studies, NBCA has demonstrated varied effects depending on dosage and exposure routes. For example, an oral toxicity study in rats indicated that while high doses (2200 mg/kg) did not cause mortality, symptoms such as reduced activity and uncoordinated movement were observed .

Mutagenicity

The compound presents alerts for mutagenicity based on its structure. However, it has shown non-mutagenic properties in certain assays, indicating a complex toxicity profile that warrants further investigation .

Case Studies and Research Findings

- Electro-optical Applications : Recent studies have highlighted the use of NBCA in liquid crystal (LC) technology. Doping LC mixtures with NBCA significantly enhances their electro-optical properties, resulting in faster response times compared to pure LC systems . This application underscores the compound's versatility beyond traditional biological contexts.

- Chemical Transformations : A comparative study on related compounds demonstrated that NBCA's unique structure allows for diverse chemical transformations, impacting its reactivity and potential applications in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-2-nitroaniline | C6H5ClN2O2 | Antimicrobial; potential carcinogen |

| N-Benzyl-2-methyl-4-nitroaniline | C14H14ClN2O2 | Enhanced electro-optical properties |

| 2-Chloro-4-nitroaniline | C6H5ClN2O2 | Similar antimicrobial activity |

Propiedades

IUPAC Name |

N-benzyl-4-chloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSBSRAZIKXNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386114 | |

| Record name | N-benzyl-4-chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10066-18-9 | |

| Record name | N-benzyl-4-chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.